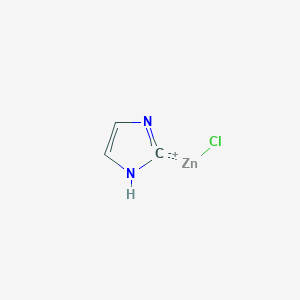
(4S)-4-methyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-methyl-1,3-oxazolidine: is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its unique structural and chemical properties, making it a valuable component in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common method involves the use of 1,2-amino alcohols as starting materials. These reactions can proceed via metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization.
Chiral Catalysts: The use of chiral magnesium phosphate catalysts can lead to high yields and excellent enantioselectivities. This method involves the enantioselective addition of alcohols to imines followed by intramolecular cyclization under mildly basic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale multicomponent reactions, optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(4S)-4-methyl-1,3-oxazolidine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxazolidine-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxazolidine-2-ones: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Functionalized Oxazolidines: Resulting from substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
(4S)-4-methyl-1,3-oxazolidine: has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug discovery.
Medicine: It is employed in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
(4S)-4-methyl-1,3-oxazolidine: is often compared with other similar compounds, such as oxazolidinones and oxazolines. While these compounds share structural similarities, this compound is unique in its stereochemistry and reactivity. The presence of the methyl group at the 4-position contributes to its distinct chemical behavior and applications.
Comparación Con Compuestos Similares
Oxazolidinones
Oxazolines
1,3-Oxazepines
1,3-Oxazinanes
Propiedades
Número CAS |
676139-49-4 |
|---|---|
Fórmula molecular |
C4H9NO |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
(4S)-4-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C4H9NO/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
Clave InChI |
OOTBVTALXQHTHX-BYPYZUCNSA-N |
SMILES isomérico |
C[C@H]1COCN1 |
SMILES canónico |
CC1COCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)


![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)


![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)

![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)

